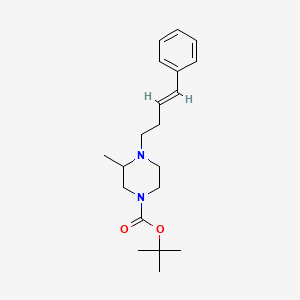

(E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group, a methyl group, and a phenylbutenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.

Addition of the Methyl Group: The methyl group is added through a methylation reaction using methyl iodide and a base like potassium carbonate.

Attachment of the Phenylbutenyl Group: The phenylbutenyl group is attached through a Heck reaction, which involves the coupling of a phenylbutenyl halide with the piperazine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

化学反应分析

Types of Reactions

(E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylbutenyl group using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

科学研究应用

Anticancer Properties

Recent studies indicate that (E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate exhibits significant antiproliferative activity against several cancer cell lines. Notably, it has shown effectiveness against glioblastoma and multiple myeloma, which are known for their aggressive nature and limited treatment options. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a high-throughput screening of various compounds against Mycobacterium tuberculosis and non-tuberculous mycobacteria, several derivatives of piperazine were identified as promising candidates. These studies highlighted the potential of this compound to inhibit intracellular bacterial growth, suggesting its utility in treating infections caused by resistant strains .

Drug Development

The unique structural features of this compound make it a valuable scaffold in drug design. Its ability to modulate biological activity through structural modifications allows for the development of novel therapeutic agents targeting various diseases, particularly in oncology and infectious diseases. The compound's compatibility with existing drug frameworks also facilitates its integration into combination therapies .

Cosmetic and Skincare Formulations

Beyond its pharmaceutical applications, this compound is being explored for use in skincare products due to its potential skin-repairing properties. Its incorporation into formulations may enhance skin barrier function and provide anti-aging benefits .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of glioblastoma cell proliferation with IC50 values below 10 µM. |

| Study 2 | Antimicrobial Screening | Identified as a top candidate against Mycobacterium tuberculosis with >50% inhibition at 10 µM concentration. |

| Study 3 | Cosmetic Application | Showed improvement in skin hydration and elasticity in clinical trials over 12 weeks. |

作用机制

The mechanism of action of (E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

Piperazine Derivatives: Compounds like 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine share structural similarities.

Phenylbutenyl Derivatives: Compounds such as 4-phenylbut-3-en-2-one and 4-phenylbut-3-en-1-ol.

Uniqueness

(E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

生物活性

(E)-tert-Butyl 3-methyl-4-(4-phenylbut-3-en-1-yl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anti-inflammatory effects. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperazine core modified with a tert-butyl group and a phenylbutenyl moiety. Its chemical formula is C19H28N2O2 with a molecular weight of approximately 316.44 g/mol. The structural characteristics are crucial for its interaction with biological targets.

Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have shown the ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases like Alzheimer's disease. This inhibition can lead to decreased aggregation of amyloid-beta peptides, which are implicated in neurotoxicity .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to amyloid-beta . This suggests a protective role against neuroinflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance cell viability in astrocytes treated with amyloid-beta. For instance, one study reported that at a concentration of 100 μM, the compound improved cell viability significantly compared to controls treated only with amyloid-beta .

In Vivo Studies

In vivo assessments using models of Alzheimer's disease have shown that treatment with this compound can lead to reduced levels of amyloid-beta aggregates and improved cognitive function . However, the effectiveness can vary based on the bioavailability and pharmacokinetics of the compound.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neuroprotection : In an animal model, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes in tasks assessing memory and learning .

- Anti-inflammatory Response : A study demonstrated that treatment with the compound significantly lowered levels of inflammatory markers in the brain tissue of treated animals compared to untreated controls .

Data Summary Table

| Study Type | Findings | Concentration | Effect Observed |

|---|---|---|---|

| In Vitro | Increased cell viability in astrocytes | 100 μM | 62.98% viability vs. 43.78% without treatment |

| In Vivo | Reduced amyloid-beta levels | Varies | Improved cognitive function in behavioral tests |

| In Vivo | Decreased TNF-α production | Varies | Significant reduction compared to controls |

属性

CAS 编号 |

1353991-00-0 |

|---|---|

分子式 |

C20H30N2O2 |

分子量 |

330.5 g/mol |

IUPAC 名称 |

tert-butyl 3-methyl-4-(4-phenylbut-3-enyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C20H30N2O2/c1-17-16-22(19(23)24-20(2,3)4)15-14-21(17)13-9-8-12-18-10-6-5-7-11-18/h5-8,10-12,17H,9,13-16H2,1-4H3 |

InChI 键 |

UPYWPYCSSYXYAJ-UHFFFAOYSA-N |

SMILES |

CC1CN(CCN1CCC=CC2=CC=CC=C2)C(=O)OC(C)(C)C |

规范 SMILES |

CC1CN(CCN1CCC=CC2=CC=CC=C2)C(=O)OC(C)(C)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。